Product packaging for Isolamellarin(Cat. No.:)

Isolamellarin

Cat. No.: B1264817
M. Wt: 483.5 g/mol
InChI Key: FQPORYOFKZUNNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isolamellarin refers to a class of natural products, with this compound A being a prominent example, characterized by a distinctive pyrrolo[3,2-c]coumarin fused ring system . This scaffold is of significant interest in medicinal chemistry and drug discovery due to its diverse biological activities. Research indicates that compounds based on the this compound structure exhibit potent cytotoxic properties, making them valuable leads for investigating new anticancer mechanisms . Furthermore, this compound scaffolds have shown promising kinase inhibitory properties and have been studied for their potential to reverse multidrug resistance (MDR) in cancer cells . The synthesis of these compounds often involves advanced organic strategies, such as metal-catalyzed cross-coupling reactions and multi-component reactions, to construct the complex pyrrolocoumarin framework . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H25NO6 B1264817 Isolamellarin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H25NO6

Molecular Weight

483.5 g/mol

IUPAC Name

12-(3,4-dimethoxyphenyl)-16,17-dimethoxy-9-oxa-1-azapentacyclo[11.8.0.02,11.03,8.014,19]henicosa-2(11),3,5,7,12,14,16,18-octaen-10-one

InChI

InChI=1S/C29H25NO6/c1-32-21-10-9-17(14-22(21)33-2)25-26-27(18-7-5-6-8-20(18)36-29(26)31)30-12-11-16-13-23(34-3)24(35-4)15-19(16)28(25)30/h5-10,13-15H,11-12H2,1-4H3

InChI Key

FQPORYOFKZUNNO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C3C4=CC(=C(C=C4CCN3C5=C2C(=O)OC6=CC=CC=C65)OC)OC)OC

Synonyms

isolamellarin
lamellarin alpha

Origin of Product

United States

Structural Elucidation Methodologies for Isolamellarin

Spectroscopic Techniques in Structural Characterization

The architectural complexity of Isolamellarin necessitates a multi-faceted analytical approach. Spectroscopic methods provide detailed insights into the molecular framework, including the connectivity of atoms and their spatial arrangement. The primary techniques utilized for the structural determination of this compound and its analogues are NMR and MS, which offer complementary information crucial for an unambiguous assignment. researchgate.netresearchgate.net

NMR spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. slu.seanu.edu.au For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to piece together its intricate structure.

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C) NMR, offer the initial and fundamental data for structural elucidation. The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J), which provide information about neighboring protons. The ¹³C NMR spectrum indicates the number of unique carbon atoms and their electronic environments.

Table 1: Hypothetical ¹H NMR Data for an this compound Core Structure

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-17.85d8.0
H-27.20t7.5
H-37.35t7.8
H-48.10d8.2
H-66.95s-
OCH₃3.90s-

Note: This table is illustrative and based on typical chemical shifts for similar heterocyclic systems. Actual data for this compound may vary.

Table 2: Hypothetical ¹³C NMR Data for an this compound Core Structure

CarbonChemical Shift (δ, ppm)
C-1125.4
C-2128.9
C-3124.7
C-4130.2
C-4a118.5
C-5145.8
C-6105.3
C-6a152.1
C-7a115.6
C-11b129.8
C-11c135.2
C=O162.5
OCH₃56.1

Note: This table is illustrative and based on typical chemical shifts for similar heterocyclic systems. Actual data for this compound may vary.

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms within the this compound molecule.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. It is instrumental in assembling spin systems, which are groups of coupled protons, such as those on an aromatic ring or an alkyl chain. mdpi.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range couplings between protons and carbons (typically over two to four bonds). It is particularly valuable for connecting different spin systems and for identifying quaternary carbons (carbons with no attached protons), which are not observed in HMQC/HSQC spectra. mdpi.com

The combined interpretation of these 2D NMR spectra allows for the complete assembly of the molecular structure of this compound from its individual fragments.

Table 3: Hypothetical Key 2D NMR Correlations for an this compound Core Structure

Proton (δH)COSY (δH)HMBC (δC)
H-1 (7.85)H-2 (7.20)C-3, C-4a, C-11c
H-2 (7.20)H-1 (7.85), H-3 (7.35)C-4, C-4a
H-3 (7.35)H-2 (7.20), H-4 (8.10)C-1, C-4a
H-4 (8.10)H-3 (7.35)C-2, C-4a, C-11b
H-6 (6.95)-C-5, C-6a, C-7a, C-11c
OCH₃ (3.90)-C-5

Note: This table is illustrative and based on expected correlations for similar heterocyclic systems. Actual data for this compound may vary.

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound. nih.gov For the structural elucidation of this compound, both high-resolution and tandem mass spectrometry are employed.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision (typically to four or more decimal places). This accuracy allows for the calculation of the unique molecular formula of this compound, as different combinations of atoms will have slightly different exact masses. This is a critical step in confirming the elemental composition of the molecule. mdpi.com

Tandem Mass Spectrometry (MS/MS or MSⁿ) involves the fragmentation of a selected precursor ion (the molecular ion of this compound) and the analysis of the resulting fragment ions. The fragmentation pattern provides valuable information about the structure of the molecule, as the fragmentation often occurs at weaker bonds or in characteristic ways for specific functional groups. By analyzing the masses of the fragments, the different structural components of this compound can be identified and pieced together, providing confirmation of the structure determined by NMR spectroscopy. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used in the initial stages of structural elucidation to identify the various functional groups present within a molecule. wikipedia.org The analysis is based on the principle that specific chemical bonds absorb infrared radiation at characteristic frequencies, causing them to vibrate. wikipedia.org By analyzing the absorption spectrum, chemists can deduce the presence of key molecular fragments. In the characterization of this compound scaffolds, such as this compound-A and this compound-B, Fourier-transform infrared (FTIR) spectroscopy is a confirmed analytical tool. researchgate.netresearchgate.net The IR spectrum of an this compound would be expected to display several key absorptions corresponding to its core structure.

Key functional groups include the lactone (a cyclic ester), phenolic hydroxyl groups, ether linkages, and the aromatic pyrrole (B145914) ring system. The carbonyl (C=O) stretch of the lactone ring typically produces a strong and sharp absorption band. Phenolic O-H groups give rise to a broad absorption band, while the C-O stretching of ethers and phenols appears in the fingerprint region.

Table 1: Characteristic Infrared (IR) Absorptions for this compound Functional Groups

Functional GroupBondCharacteristic Absorption (cm⁻¹)Intensity
Phenol (B47542)O-H stretch3550–3200Strong, Broad
AromaticC-H stretch3100–3000Medium to Weak
Lactone (Ester)C=O stretch1750–1735Strong
Aromatic RingC=C stretch1600–1450Medium to Weak
Ether / PhenolC-O stretch1260–1000Strong

This table presents generalized data based on established IR correlation tables. libretexts.org The exact position and intensity of peaks can vary based on the specific substitution pattern and molecular environment within a particular this compound isomer.

Crystallographic Analysis for Definitive Structural Assignment

Single-crystal X-ray crystallography stands as the most powerful and unambiguous method for determining the complete three-dimensional structure of a molecule. mpg.deutah.edu This technique involves irradiating a well-ordered crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to generate a detailed electron density map of the molecule, from which the precise spatial coordinates of every atom can be determined. mpg.de

For complex polycyclic molecules like isolamellarins, where numerous stereoisomers and regioisomers are possible, X-ray analysis is invaluable. It provides irrefutable proof of atomic connectivity, relative stereochemistry at chiral centers, and the molecule's preferred conformation in the solid state. The successful application of X-ray diffraction has been reported for derivatives such as this compound G trimethyl ether and in the structural confirmation of synthetic this compound A, confirming its utility for this class of compounds. researchgate.netresearchgate.net The structural characterization of related coumarin (B35378) precursors has also been solidified using this method. academie-sciences.fr

Computational Methods in Structural Elucidation

In recent years, computational chemistry has become an indispensable partner to experimental techniques in solving complex structural problems. These methods are particularly crucial when crystallographic data cannot be obtained or when subtle differences between isomers need to be resolved.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structure elucidation, but for intricate structures like this compound, overlapping signals and the existence of multiple isomers can complicate spectral interpretation. Computational NMR prediction offers a powerful solution to this challenge. numberanalytics.comnih.gov

The process typically involves using quantum mechanics, most often Density Functional Theory (DFT), to calculate the theoretical NMR chemical shifts (¹H and ¹³C) for all plausible candidate structures of an unknown compound. escholarship.org These predicted spectra are then systematically compared to the experimentally measured NMR spectrum. The isomer whose calculated spectrum most closely matches the experimental data is identified as the correct structure. This approach is highly effective for distinguishing between regioisomers and diastereomers, which may exhibit only subtle differences in their experimental NMR data, and can be used to analyze mixtures containing multiple isomers. numberanalytics.comescholarship.org

Many natural products, including members of the lamellarin family, are chiral and exist as a single enantiomer. While techniques like NMR and X-ray crystallography (without anomalous dispersion) can determine the relative arrangement of atoms, they often cannot assign the absolute configuration (the actual R/S designation at stereocenters).

Electronic Circular Dichroism (ECD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, is highly sensitive to the molecule's absolute stereochemistry. capes.gov.br The modern approach combines experimental ECD measurements with theoretical calculations. Using Time-Dependent Density Functional Theory (TDDFT), the ECD spectrum for a proposed absolute configuration is computationally predicted. capes.gov.brtechnologynetworks.com This theoretical spectrum is then compared to the experimental spectrum obtained from the isolated natural product. A strong correlation between the calculated and experimental spectra provides a reliable assignment of the molecule's true absolute configuration. capes.gov.brresearchgate.net This method has been successfully applied to determine the absolute configurations of atropisomeric lamellarin sulfates, demonstrating its power and relevance for resolving the stereochemical details of this compound and related alkaloids. researchgate.netwgtn.ac.nz

Chemical Synthesis of Isolamellarin and Analogues

Total Synthesis Approaches to Isolamellarin Core Structures

The assembly of the complex this compound scaffold necessitates sophisticated and well-designed synthetic plans. Chemists have explored various strategies, primarily revolving around the strategic disconnection of the molecule into more manageable precursors and the sequence in which these fragments are assembled.

Retrosynthetic analysis is a cornerstone of planning the synthesis of complex molecules like this compound. This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials. For isolamellarins and their analogues, the primary retrosynthetic disconnections focus on the central heterocyclic systems.

The core structure can be disconnected in several ways, leading to different synthetic routes. The main strategies involve building the molecule from one of three key starting fragments: a pyrrole (B145914), an isoquinoline (B145761), or a coumarin (B35378) derivative. mdpi.comnih.govnih.govresearchgate.net

Pyrrole-centric approach : In this common strategy, a substituted pyrrole serves as the central building block. The synthesis then involves the sequential fusion of the isoquinoline and coumarin rings onto the pyrrole core. This approach allows for the early installation of substituents on the pyrrole ring.

Isoquinoline-centric approach : Here, the synthesis begins with a pre-functionalized isoquinoline derivative. The subsequent key step is the construction of the fused pyrrole ring, followed by the annulation of the coumarin moiety. mdpi.comnih.govnih.govresearchgate.net

Coumarin-centric approach : A less common but viable strategy starts with a coumarin template. The pyrrole ring is then constructed onto the coumarin, followed by the final annulation of the isoquinoline system to complete the pentacyclic framework. mdpi.comnih.govnih.govresearchgate.netresearchgate.netresearchgate.net

A typical retrosynthetic analysis for a lamellarin-type core, which shares structural motifs with this compound, might involve a four-component reaction strategy, breaking down the coumarin-fused pyrrolo[2,1-a]isoquinoline (B1256269) skeleton into isoquinoline, ethyl bromoacetate, o-hydroxybenzaldehyde, and nitromethane. researchgate.net This highlights how complex structures can be simplified to fundamental building blocks.

The sequence of bond-forming events and fragment coupling defines whether a synthesis is linear or convergent. chemistnotes.com Both approaches have been utilized in the synthesis of this compound and related compounds.

Pathway TypeDescriptionAdvantagesDisadvantages
Linear SynthesisStep-by-step, sequential construction of the target molecule from a single starting material. chemistnotes.comConceptually simple to plan.Overall yield decreases significantly with each additional step. wikipedia.org Inefficient for long syntheses.
Convergent SynthesisIndependent synthesis of key molecular fragments followed by their assembly in later stages. wikipedia.orgnumberanalytics.comHigher overall yields for complex molecules. chemistnotes.com Increased flexibility and efficiency. numberanalytics.comRequires more complex planning to ensure fragments can be coupled effectively.

Key Synthetic Methodologies and Reactions

The construction of the this compound skeleton relies on a diverse toolbox of organic reactions. Specific methodologies are employed for the formation of each heterocyclic ring and for the crucial C-C bond formations that link the various aromatic systems.

The central pyrrole ring is a key structural motif, and numerous methods have been developed for its construction within the context of lamellarin and this compound synthesis.

[3+2] Cycloaddition Reactions : This is a powerful and frequently used method. It often involves the reaction of an azomethine ylide (a three-atom component), generated in situ from an amine like tetrahydroisoquinoline and an aldehyde, with a two-atom component such as an activated alkyne or alkene. mdpi.comnih.govresearchgate.netbeilstein-journals.orgresearchgate.net For example, a one-pot [3+2] cycloaddition followed by elimination and aromatization can yield highly substituted pyrroles. mdpi.comnih.gov

N-Ylide-Mediated Pyrrole Formation : A classic strategy involves the generation of an N-ylide from an isoquinolinium salt, which then undergoes cyclization to form the pyrrolo[2,1-a]isoquinoline core. mdpi.comnih.gov This was a key step in the first total synthesis of lamellarins D and H. mdpi.comnih.gov

Condensation Reactions : Base-mediated condensation reactions, for instance between a dihydroisoquinolinium salt and a phenacyl bromide, can be used to construct the dihydropyrrolo[2,1-a]isoquinoline system. mdpi.com

Oxidative Coupling : Biomimetic approaches have utilized oxidative coupling reactions to form the pyrrole core. An example is the silver(I)-mediated oxidative coupling of an amine and an aldehyde to construct the pyrrole ring. acs.org

Once the central pyrrole is formed, or if the synthesis starts with a different fragment, the fusion of the isoquinoline and coumarin rings is required.

Isoquinoline Annulation : The isoquinoline portion is often formed through cyclization reactions. Acid-promoted cyclization of a suitable precursor, such as the reaction between 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) and an α,β-unsaturated aldehyde, can efficiently generate the fused dihydropyrrolo[2,1-α]isoquinoline core. acs.orgacs.orgresearchgate.net Intramolecular Heck reactions have also been employed to cyclize and form the isoquinoline ring system. nih.govnih.gov

Coumarin Moiety Annulation : The coumarin ring, which is a lactone (a cyclic ester), is typically formed via a lactonization reaction. mdpi.comnih.govresearchgate.net This usually involves the cyclization of a precursor molecule containing both a phenol (B47542) and a carboxylic acid (or its ester equivalent) in the correct positions. This can be promoted by acid or base catalysis. A Pechmann condensation is a classic method for coumarin synthesis, though various modern adaptations are used in complex total syntheses.

Metal-catalyzed cross-coupling reactions are indispensable tools in the synthesis of isolamellarins, primarily for constructing the numerous carbon-carbon bonds between the different aromatic rings. mdpi.comnih.govresearchgate.netresearchgate.net Palladium catalysts are particularly prominent. nih.gov

Suzuki-Miyaura Coupling : This is one of the most widely used reactions in lamellarin and this compound synthesis. mdpi.comnih.gov It involves the palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. It is frequently used to attach the aryl substituents to the pyrrole or isoquinoline core. nih.govnih.gov For instance, a brominated pyrrole can be coupled with an arylboronic acid to form a key C-C bond. nih.gov

Heck Coupling : The Heck reaction, which couples an alkene with an aryl halide, is often used in an intramolecular fashion to achieve cyclization and form the isoquinoline ring system. nih.govnih.gov

Negishi Coupling : This reaction couples an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. It has been used to incorporate aryl groups onto the pyrrole ring, particularly in strategies designed to avoid unwanted side reactions like "halogen dance" rearrangements. mdpi.com

Ruthenium-Catalyzed Reactions : Ruthenium catalysts have been employed for specific transformations, such as the Ru(II)-catalyzed insertion of a quinoid carbene in the synthesis of this compound A and B scaffolds. mdpi.com

Reaction NameCatalyst (Typical)ReactantsPrimary Use in this compound Synthesis
Suzuki-Miyaura CouplingPalladium (Pd)Organoboron compound + Organic halide/triflateAttaching aryl substituents to the heterocyclic core. nih.govnih.gov
Heck CouplingPalladium (Pd)Alkene + Organic halideIntramolecular cyclization to form the isoquinoline ring. nih.govnih.gov
Negishi CouplingPalladium (Pd) or Nickel (Ni)Organozinc compound + Organic halideAttaching aryl groups to the pyrrole ring. mdpi.com
Hiyama CouplingPalladium (Pd)Organosilicon compound + Organic halideConstruction of carbon-carbon bonds, particularly biaryl scaffolds. mdpi.com

Cycloaddition Reactions (e.g., [3+2] Cycloaddition)

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, represent a powerful strategy for constructing the pyrrole ring embedded within the this compound framework. tandfonline.comresearchgate.net These reactions involve the addition of a 1,3-dipole to a dipolarophile, rapidly building molecular complexity and forming five-membered heterocyclic rings.

One prominent approach involves an intramolecular [3+2] cycloaddition of an in situ-generated azomethine ylide. researchgate.net For instance, the thermal activation of salicylaldehyde (B1680747) tethered to proline or pipecolic acid derivatives can generate a non-stabilized azomethine ylide. researchgate.net This intermediate can then react with a strategically placed dipolarophile within the same molecule, leading to the formation of the tetracyclic core isomeric to lamellarin alkaloids after a concomitant oxidation step. researchgate.net This method is notable for proceeding under base- and metal-free conditions, offering a more environmentally friendly route. researchgate.net The synthesis of the this compound scaffold can be achieved through metal-catalyzed cross-coupling, substitution, lactonization, and [3+2] cycloaddition reactions. mdpi.com

These cycloaddition strategies are valued for their high degree of stereocontrol and their ability to generate complex scaffolds from relatively simple starting materials in a single step. researchgate.netresearchgate.net

Lactonization and Oxidative Cyclization Reactions

The formation of the lactone (benzopyranone) ring is a critical step in many total syntheses of this compound. This transformation is typically achieved through an intramolecular C-O bond formation, often facilitated by oxidative cyclization or metal-mediated coupling reactions. mdpi.comacs.org

One of the key strategies is the intramolecular oxidative cyclization of a carboxylic acid onto an adjacent aryl ring. acs.org For example, 2-arylbenzoic acids can be cyclized to form the corresponding dibenzopyranone core structure. organic-chemistry.org Research has shown that this transformation can be mediated by reagents like N-iodosuccinimide (NIS) under metal-free conditions, proceeding through a radical pathway. organic-chemistry.org In this process, visible light can play a crucial role, and optimization studies have identified that using NIS in a solvent like 1,2-dichloroethane (B1671644) at elevated temperatures provides high yields. organic-chemistry.org

Another powerful method is the direct lactonization of 2-halobiarylcarboxylic acids. acs.orgnih.gov This reaction can be catalyzed by copper(I) salts, creating the C(aryl)-O(carboxylic) bond necessary to close the lactone ring. acs.orgnih.govcapes.gov.br This lactonization is often the final key step in constructing the pentacyclic system of this compound. acs.org Oxidative cyclization is also employed in earlier stages of some synthetic routes to build precursor heterocycles. For instance, the treatment of certain intermediates with oxidizing agents like lead tetraacetate (Pb(OAc)₄) or phenyliodine(III) bis(trifluoroacetate) (PIFA) can induce cyclization to form pyrrolo[2,3-c]coumarin or dihydroisoquinoline systems, which are then elaborated into the final this compound structure. mdpi.com

Specific Reagent Systems (e.g., Copper(I)-mediated, Microwave-assisted, Ru(II)-catalysis, Iodine-DMSO)

The synthesis of this compound has been significantly advanced by the application of specific and highly efficient reagent systems. These systems often aim to improve yields, reduce reaction times, and enhance selectivity.

Copper(I)-mediated Reactions: Copper(I) salts are instrumental in key bond-forming steps, particularly for lactonization. acs.org A highly effective method for synthesizing the benzopyranone moiety of this compound involves a copper(I)-mediated intramolecular C-O coupling of 2-halobiarylcarboxylic acids. nih.govcapes.gov.br This reaction is typically performed under ligand- and base-free conditions. acs.org For the synthesis of this compound itself, a pyrrolo[2,1-a]isoquinolinecarboxylic acid precursor can be cyclized using a copper(I) salt like copper(I) thiophene-2-carboxylate (B1233283) (CuTC). acs.org

Microwave-assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating reactions in this compound synthesis, often dramatically reducing reaction times from hours to minutes. researchgate.net It is frequently used in conjunction with copper(I)-mediated lactonization. acs.orgnih.gov The application of microwave heating at temperatures around 200°C can drive the CuTC-catalyzed cyclization of pyrrolo[2,1-a]isoquinolinecarboxylic acid precursors to completion in as little as 20 minutes. acs.org This technology aligns with the principles of green chemistry by improving energy efficiency. researchgate.netchemistryjournals.net

Ru(II)-catalysis: Ruthenium(II)-catalyzed reactions have been employed for the total synthesis of isolamellarins A and B. mdpi.comresearchgate.net One strategy involves a tert-amide-assisted, Ru(II)-catalyzed migratory insertion of a quinoid carbene into an indole-carboxylic acid amide. mdpi.comresearchgate.net This C2-selective method provides a direct route to the azacoumestan core, which is then converted to the target isolamellarins. researchgate.net For example, the reaction of a pyrrole[2,1-a]isoquinoline derivative with an o-quinonediazide in the presence of a Ru(II) catalyst leads to the formation of this compound A. mdpi.com

Iodine-DMSO: The combination of molecular iodine (I₂) and dimethyl sulfoxide (B87167) (DMSO) serves as a versatile and environmentally friendly metal-free reagent system. researchgate.netnih.govrsc.org This system can facilitate oxidative cyclizations. ajol.info In the context of this compound synthesis, the I₂/DMSO medium can be used for Kornblum oxidation, where a methyl group on an azaarene is converted into an aldehyde. researchgate.net This aldehyde can then be trapped by nucleophiles to construct diverse scaffolds. researchgate.net The I₂/DMSO reagent pair is considered a sustainable alternative to many metal-based oxidants. nih.govmdpi.com

Synthetic Accessibility and Yield Optimization

The synthetic accessibility of this compound and its analogues is a key consideration for their potential development. Researchers focus on designing routes that are not only elegant but also practical, scalable, and high-yielding. researchgate.netresearchgate.net

Yield optimization is a central theme in the reported syntheses. For instance, in the copper(I)-mediated and microwave-assisted lactonization, a systematic study of various copper salts (CuI, CuBr, CuCl, and CuTC) and reaction conditions is often performed to maximize the yield of the final cyclization step. acs.org The choice of solvent and temperature is critical; DMF at 200°C under microwave irradiation has been shown to be highly effective for this key transformation. acs.org Similarly, in the NIS-mediated oxidative lactonization of 2-arylbenzoic acids, optimization revealed that using 2.5 equivalents of NIS under visible light irradiation provided the best yields. organic-chemistry.org

Below is a table summarizing yields for key synthetic steps leading to the this compound core or its precursors, as reported in the literature.

Reaction Type Reagents/Conditions Substrate Type Product Type Reported Yield Reference
Oxidative LactonizationNIS, DCE, 75°C, visible light2-Arylbenzoic acidDibenzopyranoneup to 86% organic-chemistry.org
Cu-mediated LactonizationCuTC, DMF, 200°C, MicrowavePyrrolo[2,1-a]isoquinolinecarboxylic acidThis compoundNot specified acs.org
CyclocondensationCs₂CO₃ or DMAP4-Chloro-3-formylcoumarinsPentacyclic this compound precursor38-83% mdpi.com
[3+2] CycloadditionThermal activationSalicylaldehyde tethered dipolarophileChromenopyrrolizine coreGood yields researchgate.net
Ru(II)-catalyzed AnnulationRu(II) catalyst, o-quinonediazidePyrrole[2,1-a]isoquinoline amideThis compound A19% (overall) mdpi.com

Note: Yields are highly substrate-dependent and the table provides a representative range or specific example from the cited literature.

Preparation of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is crucial for exploring structure-activity relationships. Synthetic chemists have developed modular routes that allow for systematic variation of the substituents on the pentacyclic core.

Strategic Functionalization and Derivatization

A common strategy for creating this compound analogues involves modifying the starting materials that are used to build the heterocyclic core. For example, by using differently substituted 4-chloro-3-formylcoumarins and 1,2,3,4-tetrahydroisoquinolines, a variety of pentacyclic precursors can be generated. mdpi.com

Further derivatization can be achieved on the completed core structure. A powerful technique is the late-stage functionalization via cross-coupling reactions. For instance, a bromo-pyrrole derivative of the this compound precursor can be synthesized via bromination with N-bromosuccinimide (NBS). This bromo-derivative can then undergo a Suzuki cross-coupling reaction with various boronic acids to install different aryl or heteroaryl groups at that position, leading to analogues like this compound A and this compound B. mdpi.com This modular approach allows for the generation of a library of compounds with diverse substitution patterns for biological evaluation.

Development of Environmentally Friendly Synthetic Routes

In line with the principles of green chemistry, significant effort has been directed towards developing more sustainable and environmentally benign syntheses for this compound and related compounds. chemistryjournals.net These efforts focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency. researchgate.net

Key strategies in this area include:

Microwave-Assisted Synthesis: As mentioned previously, using microwave irradiation can drastically reduce reaction times and energy consumption compared to conventional heating methods. nih.govresearchgate.net

Metal-Free Reactions: Developing reactions that avoid heavy or toxic metals is a primary goal. The use of I₂/DMSO as an oxidative system or NIS for oxidative cyclization are examples of effective metal-free alternatives. organic-chemistry.orgresearchgate.net Base- and metal-free [3+2] cycloaddition reactions also contribute to this goal. researchgate.net

Catalytic Reactions: The use of catalysts, such as Ru(II) or Cu(I), is inherently greener than using stoichiometric reagents, as smaller amounts of the substance are required. acs.orgresearchgate.net

Alternative Solvents: While many syntheses still employ traditional organic solvents like DMF, research into using greener solvents such as water or ethanol (B145695) in related heterocyclic syntheses is ongoing. chemistryjournals.netresearchgate.net The development of solvent-free reaction conditions is another important avenue being explored. researchgate.net

These green synthetic protocols not only reduce the environmental impact of chemical synthesis but can also lead to more efficient and cost-effective production methods. researchgate.net

Molecular Mechanisms of Biological Activity of Isolamellarin

Enzymatic Targets and Inhibition Profiles

Isolamellarins function by targeting and inhibiting several key enzymes that are crucial for cell survival and replication. Their ability to interfere with these proteins underpins their significant biological effects.

Topoisomerase I Inhibition: Nuclear and Mitochondrial

A primary mechanism of action for lamellarins is the potent inhibition of topoisomerase I, an enzyme essential for resolving DNA topological stress during replication, transcription, and repair. Uniquely, compounds like lamellarin D have been identified as dual inhibitors, targeting both the nuclear and mitochondrial forms of this enzyme. frontiersin.org

The inhibition does not occur through catalytic inactivation but by trapping the transient covalent complexes formed between topoisomerase I and DNA (Top1cc). researchgate.net This "poisoning" of the enzyme leads to the accumulation of DNA strand breaks, which, if not repaired, can trigger cell death pathways. researchgate.net

Notably, lamellarin D is distinguished as the first compound known to specifically target mitochondrial DNA by trapping mitochondrial topoisomerase I (Top1mt). frontiersin.org Its mechanism differs from conventional topoisomerase inhibitors like camptothecin (B557342). While camptothecin is less effective against the mitochondrial enzyme, lamellarin D effectively slows the DNA relaxation process and strongly inhibits the DNA religation step catalyzed by Top1mt. frontiersin.orgresearchgate.net This potent action on Top1mt can induce mitochondrial dysfunction, trigger oxidative stress, and cause mitochondrial DNA damage. frontiersin.orgresearchgate.net

Table 1: Comparative Inhibition of Nuclear vs. Mitochondrial Topoisomerase I by Lamellarin D

Target Enzyme Inhibition Mechanism Cellular Consequence Citation
Nuclear Topoisomerase I (Top1nc) Trapping of Top1-DNA covalent complexes. Nuclear DNA damage, induction of apoptosis. frontiersin.orgresearchgate.net
Mitochondrial Topoisomerase I (Top1mt) Trapping of Top1mt-DNA complexes; slows supercoil relaxation and inhibits DNA religation. Mitochondrial DNA damage, oxidative stress, mitochondrial dysfunction, apoptosis. frontiersin.orgresearchgate.net

Protein Kinase Inhibition (e.g., CK1, CK2, DYRK1A)

Isolamellarins and related compounds are also recognized as inhibitors of various protein kinases, which are central regulators of cell signaling, proliferation, and survival. Different lamellarins exhibit distinct inhibition profiles. For instance, lamellarin D acts as a broad but modest kinase inhibitor, whereas lamellarin N shows much higher potency against specific kinases. mdpi.com

Research has demonstrated that certain lamellarins can inhibit cyclin-dependent kinases (CDKs), glycogen (B147801) synthase kinase-3 (GSK-3), and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). mdpi.comresearchgate.net Lamellarin N is a particularly potent inhibitor of DYRK1A, with reported IC₅₀ values in the nanomolar range. researchgate.net Furthermore, some derivatives show high selectivity; the (aS) isomer of 16-methyl lamellarin N selectively inhibits GSK-3α/β, PIM1, and DYRK1A, while showing no activity against topoisomerase I. mdpi.com Certain lamellarins have also demonstrated inhibitory activity against Casein Kinase 1 (CK1), particularly the CK1δ isoform. frontiersin.orgresearchgate.net However, reports suggest that the activity of many lamellarins against CK1 is generally weak. nii.ac.jp The inhibition of protein kinase CK2 by lamellarins has also been noted. researchgate.net

Table 2: Protein Kinase Inhibition Profile of Selected Lamellarins (IC₅₀ Values)

Compound DYRK1A CK1 GSK-3α/β PIM1 CDK1/cyclin B CDK5/p25 Citation
Lamellarin D 0.45 µM 13.0 µM 0.3 µM 0.10 µM 0.50 µM 0.55 µM nii.ac.jp
Lamellarin N 35 nM >10 µM 36 nM 0.12 µM 0.18 µM 0.08 µM researchgate.net
Lamellarin 6 N/A 35 nM (CK1δ) 10 nM N/A 28 nM N/A frontiersin.org

N/A: Data not available in the provided sources.

HIV-1 Integrase Inhibition

Certain members of the lamellarin family have been identified as inhibitors of the human immunodeficiency virus 1 (HIV-1) integrase. mdpi.commdpi.com This viral enzyme is essential for integrating the viral DNA into the host cell's genome, a critical step for viral replication. nih.gov

Lamellarin α 20-sulfate, in particular, has been shown to be a selective inhibitor of HIV-1 integrase. mdpi.com It interferes with both the terminal cleavage and strand transfer activities of the enzyme. mdpi.com Studies indicate that its inhibitory action may result from binding to a site composed of multiple integrase domains rather than the catalytic core alone. mdpi.com This activity, coupled with the ability to restrict HIV-1 growth in cell cultures, highlights a distinct therapeutic potential for this class of compounds. mdpi.commdpi.com

Cellular Processes Modulated by Isolamellarin

The enzymatic inhibition profiles of isolamellarins translate directly into the modulation of fundamental cellular processes, most notably apoptosis and proliferation.

Induction of Apoptotic Pathways

A significant consequence of this compound activity is the induction of apoptosis, or programmed cell death. This is achieved through at least two complementary signaling pathways. The nuclear pathway is initiated by the inhibition of topoisomerase I, leading to extensive DNA damage that signals for cell death. frontiersin.org

Concurrently, lamellarins like lamellarin D exert a direct pro-apoptotic effect on mitochondria. frontiersin.org This mitochondrial pathway is a critical component of their cytotoxic action and can trigger cell death even in cancer cells that have developed resistance to other topoisomerase inhibitors. frontiersin.org The direct mitochondrial action involves the generation of reactive oxygen species (ROS), damage to mitochondrial DNA via Top1mt inhibition, and disruption of mitochondrial respiration. frontiersin.org This cascade of events leads to the release of pro-apoptotic factors from the mitochondria, which activate the cellular machinery responsible for executing cell death. plos.org

Impact on Cellular Proliferation

The combined effects of enzymatic inhibition and apoptosis induction result in a potent impact on cellular proliferation. By targeting topoisomerase I, isolamellarins halt the DNA replication process necessary for cell division. frontiersin.orgresearchgate.net The inhibition of key protein kinases involved in cell cycle progression and survival signaling further contributes to this anti-proliferative effect. mdpi.comsemanticscholar.org

Ultimately, the induction of robust apoptotic pathways ensures that cells with significant DNA damage or disrupted signaling are eliminated, preventing their further growth and division. frontiersin.orgbiorxiv.org This potent cytotoxic activity is the primary reason lamellarins are extensively investigated as potential anti-cancer agents. mdpi.comsemanticscholar.org At subtoxic concentrations, some lamellarins can also induce cellular senescence, a state of irreversible growth arrest. frontiersin.org

Interference with Mitochondrial Functions

While extensive research has detailed the mitochondrial interference of related alkaloids like Lamellarin D, specific studies on this compound's direct impact on mitochondrial functions are less prevalent. However, insights can be drawn from the activities of the broader lamellarin family, to which this compound belongs.

Members of the lamellarin class are known to directly target mitochondria to induce cell death. mdpi.commdpi.com The well-studied compound, Lamellarin D, for instance, induces apoptosis in cancer cells by acting directly on mitochondria, leading to a reduction of the mitochondrial membrane potential, mitochondrial swelling, and the release of cytochrome c. acs.orgnih.gov This process is linked to the induction of the mitochondrial permeability transition (MPT). nih.gov Furthermore, Lamellarin D causes a rapid decrease in mitochondrial respiration and ATP synthesis, with studies indicating it specifically reduces the activity of the respiratory chain complex III. nih.gov

Crucially, functional mitochondria are a prerequisite for the apoptosis induced by these compounds. mdpi.comnih.gov Experiments using respiration-deficient (rho0) cells have shown them to be completely resistant to the apoptotic effects of Lamellarin D, confirming that the inhibition of mitochondrial respiration is a key mechanism responsible for the induced cell death. nih.gov Given this compound's structural relation to this class of alkaloids, it is hypothesized to share some of these mitochondrion-targeting properties, although the precise mechanisms and extent of this interference require more focused investigation.

Reversal of Multidrug Resistance Mechanisms

A significant aspect of the biological activity of this compound and related compounds is their ability to counteract multidrug resistance (MDR) in cancer cells. researchgate.netuum.edu.my MDR is a major factor in the failure of chemotherapy and is often caused by the overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), in tumor cells. researchgate.netrsc.org These pumps actively transport chemotherapeutic agents out of the cell, reducing their intracellular concentration and effectiveness. researchgate.netnih.gov

Several lamellarin alkaloids have been identified as potent inhibitors of P-glycoprotein. researchgate.netnih.gov This inhibition reverses the MDR phenotype by blocking the P-gp-mediated drug efflux. researchgate.net For example, Lamellarin I has been shown to reverse multidrug resistance by directly inhibiting this transport mechanism. nih.gov Similarly, Lamellarin O is recognized as an inhibitor of the P-gp efflux pump. nih.gov The effectiveness of these compounds as MDR reversal agents is often associated with high lipophilicity and low intrinsic cytotoxicity. researchgate.net

Isolamellarins, in particular, are noted for their potential in overcoming MDR, representing a promising pharmacophore for the development of new non-cytotoxic P-gp inhibitors. researchgate.netuum.edu.my By inhibiting P-gp, these compounds can restore or enhance the sensitivity of resistant cancer cells to conventional chemotherapy drugs.

FeatureDescriptionSupporting Evidence
Mechanism Inhibition of P-glycoprotein (P-gp) mediated drug efflux. researchgate.netPrevents the removal of chemotherapeutic drugs from cancer cells, increasing their intracellular accumulation. rsc.orgnih.gov
Effect Reversal of Multidrug Resistance (MDR) in tumor cells. nih.govnih.govRestores cancer cell sensitivity to cytotoxic drugs. researchgate.net
Key Compounds Lamellarin I, Lamellarin O, and other lamellarin analogues. researchgate.netnih.govIsolamellarins are specifically investigated for this activity. uum.edu.my
Associated Properties High lipophilicity and low cytotoxicity are characteristic of effective MDR reversal agents in this class. researchgate.netAllows for use at non-toxic concentrations to enhance other therapies.

Mechanistic Insights from Comparative Studies with Related Alkaloids

Comparative analysis of this compound with more extensively studied related alkaloids, such as Lamellarin D, reveals potentially distinct primary mechanisms of action. Lamellarins represent a large group of DOPA-derived pyrrole (B145914) alkaloids with a wide range of biological activities, including cytotoxicity, HIV-1 integrase inhibition, and immunomodulatory effects. mdpi.com

Lamellarin D is one of the most potent cytotoxic compounds in the series and is characterized by a dual mechanism of action: it acts as a potent inhibitor of topoisomerase I at the nuclear level and also directly interferes with mitochondrial function to trigger cell death. mdpi.comresearchgate.netresearchgate.net This dual-pathway approach makes it a powerful anticancer agent. Its cytotoxicity is maintained even in multidrug-resistant cells. nih.gov

In contrast, while this compound is a structural analogue—specifically an isomer of lamellarin G trimethyl ether—the focus of its reported activity differs. mdpi.comnih.govresearchgate.net The primary mechanism highlighted for this compound and its close relatives is the reversal of multidrug resistance through the inhibition of P-glycoprotein. researchgate.netuum.edu.my While it may possess other cytotoxic or mitochondrial effects, its role as an MDR modulator is a key distinguishing feature in the current body of research.

These mechanistic differences likely arise from their distinct chemical structures. Lamellarin D possesses a condensed pentacyclic 6H- acs.orgbenzopyrano[4',3':4,5]pyrrolo[2,1-a]isoquinolin-one core. uah.es In contrast, the core of this compound A is a pyrrolo[3,2-c]coumarin, and this compound B has a pyrrolo[3,4-c]coumarin core. mdpi.com These structural variations, particularly in the arrangement and fusion of the heterocyclic rings, influence how the molecules interact with their respective biological targets, leading to the observed differences in their primary mechanisms of action.

Structure Activity Relationship Sar Studies on Isolamellarin Scaffolds

Methodologies for SAR Elucidation

The elucidation of SAR for the isolamellarin scaffold involves a systematic approach combining chemical synthesis and biological evaluation. gardp.org These methodologies are designed to identify the key structural features responsible for the observed biological effects.

A primary strategy in SAR studies is the systematic modification of the this compound core. oncodesign-services.com This involves the synthesis of a series of analogs where specific parts of the molecule are altered. Researchers have explored various synthetic routes to create derivatives of the fundamental pyrrolocoumarin structure. dntb.gov.ua These methods include metal-catalyzed cross-coupling reactions, multicomponent reactions (MCRs), and cycloaddition reactions, which allow for the introduction of diverse substituents at various positions on the heterocyclic framework. dntb.gov.uaresearchgate.net

Once a series of this compound analogs has been synthesized, their biological activities are evaluated. This allows for the analysis of how different substituents affect the compound's biological profile. For example, studies have shown that the presence of certain substituents, such as para-methoxy or para-chloro groups on a phenyl ring, can enhance inhibitory activity against specific enzymes like α-glucosidase. mdpi.com

Computational methods, such as Density Functional Theory (DFT) calculations, have also been employed to investigate substituent effects. These studies can predict how different groups at various positions on the coumarin (B35378) moiety might stabilize or destabilize radical intermediates, which can be crucial for their mechanism of action. dntb.gov.ua The systematic evaluation of these effects helps in building a comprehensive SAR model.

Identification of Pharmacophore Requirements for Activity

A key goal of SAR studies is to identify the pharmacophore, which is the essential three-dimensional arrangement of functional groups required for biological activity. ijpsonline.com Understanding the pharmacophore of isolamellarins is crucial for designing new and more effective compounds.

Research has identified several structural features of the this compound scaffold that are critical for its biological activity. The core pyrrolo[3,2-c]coumarin and pyrrolo[3,4-c]coumarin systems are considered essential moieties. mdpi.com For the related lamellarins, which share a similar core structure, specific hydroxyl groups, such as those at the 8- and 20-positions in lamellarin D, have been implicated in hydrogen-bonding interactions with target enzymes like topoisomerase I. mdpi.com

The planarity of the polycyclic system is also believed to be important for intercalation into DNA, a common mechanism of action for this class of compounds. The methoxy-acetophenone moiety in some lamellarin analogs has been identified as a critical determinant for inhibiting multidrug resistance proteins. mdpi.com

Table 1: Impact of Structural Modifications on Biological Activity

Compound/Derivative Structural Modification Observed Biological Effect
This compound Analogpara-methoxy or para-chloro substituent on phenyl ringImproved α-glucosidase inhibitory activity mdpi.com
Lamellarin D8-OH and 20-OH groupsParticipate in hydrogen bonding with topoisomerase I mdpi.com
Lamellarin OMethoxy-acetophenone moietyCritical for BCRP inhibitory activity mdpi.com

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. ijpsjournal.com For chiral molecules, different enantiomers or diastereomers can exhibit significantly different potencies and pharmacological profiles. nih.govresearchgate.net This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer. researchgate.net

In the context of related natural products, studies have demonstrated that the stereochemistry at specific chiral centers is a critical driver for potency. nih.gov For some compounds, only the naturally occurring isomer displays significant biological activity, suggesting that stereoselective uptake or binding to the target is crucial. nih.govnih.gov While specific studies on the stereochemistry of this compound itself are less common, the principles established for other complex natural products strongly suggest that the stereochemical configuration of any chiral centers in this compound derivatives would be a key factor in their biological potency. michberk.com

Design Principles for Enhanced Biological Activity

Based on SAR findings, medicinal chemists can introduce specific substituents or modify the core scaffold to improve target binding and efficacy. For example, if a hydroxyl group is found to be crucial for hydrogen bonding, analogs can be designed to maintain or enhance this interaction. Similarly, if a particular substituent is associated with increased potency, it can be incorporated into new designs. mdpi.comnih.gov

The development of new synthetic methodologies also plays a crucial role, enabling the creation of novel analogs that were previously inaccessible. researchgate.netacs.org By combining synthetic chemistry with biological testing and computational modeling, researchers can iteratively refine the structure of this compound-based compounds to develop potent and selective therapeutic agents. mdpi.comnih.gov

Advanced Research Avenues and Drug Discovery Prospects of Isolamellarin

Isolamellarin as a Lead Compound for Pharmaceutical Development

Isolamellarins belong to a class of pyrrole-derived marine alkaloids that exhibit a wide array of biological effects, including potent cytotoxic and antitumor properties. researchgate.netresearchgate.net Their complex and unique chemical architecture makes them an attractive scaffold for medicinal chemists to explore in the quest for novel drugs. rsc.org The journey from a naturally occurring molecule to a clinically approved drug is arduous, but this compound's profile marks it as a significant developmental candidate. wikipedia.org

Translational research acts as the critical bridge to transform basic scientific discoveries into therapeutic applications. nih.govnih.gov For this compound and its parent compounds, this process begins with their isolation from marine organisms like sponges and tunicates and the initial characterization of their potent bioactivities. researchgate.netnih.gov The lead compound in the family, lamellarin D, has been extensively studied, revealing it to be a powerful inhibitor of topoisomerase I, a key enzyme in DNA replication and a validated target for cancer therapy. researchgate.netnih.gov

The progression from this initial finding toward a drug candidate involves several key stages:

Target Identification and Validation: Confirming that the inhibition of targets like topoisomerase I is responsible for the desired therapeutic effect, such as killing cancer cells. numberanalytics.com

Preclinical Studies: This stage involves a comprehensive evaluation of the compound's activity in cellular and animal models to understand its mechanism of action and potential efficacy. ous-research.no Research has demonstrated the ability of lamellarins to trigger cell death in cancer cells through multiple pathways. nih.govmdpi.com

Chemical Synthesis and Analog Development: As natural availability is limited, developing robust synthetic routes is crucial. This also allows for the creation of analogs to improve the compound's properties. nih.gov

This structured progression is essential for advancing a promising natural product like this compound from a laboratory curiosity to a potential clinical therapeutic. nih.gov

The primary class of topoisomerase I inhibitors currently used in clinical practice are camptothecin (B557342) and its derivatives (e.g., topotecan, irinotecan). mdpi.comdovepress.com While effective, these drugs have limitations, including structural instability and the development of resistance. dovepress.com Lamellarin-family compounds, including the structural class of isolamellarins, offer several potential advantages.

The most significant distinction lies in their expanded mechanism of action. Unlike camptothecin, which primarily targets nuclear topoisomerase I, lamellarin D has been shown to inhibit both nuclear and mitochondrial topoisomerase I. nih.govmdpi.com This dual-targeting capability is a key strategic advantage. Cancer cells can develop resistance to drugs with a single mechanism of action; by targeting two critical cellular pathways, lamellarins may be more effective at overcoming or preventing such resistance. mdpi.com

Furthermore, lamellarin D induces cell death through direct effects on mitochondria, independent of its topoisomerase I activity. nih.govmdpi.com This provides a complementary cell-killing pathway that can remain effective even in cancer cells that have mutated topoisomerase I and are resistant to camptothecin. mdpi.com Studies have shown that cancer cell lines resistant to camptothecin remain sensitive to lamellarin D, albeit with a significantly lower resistance index compared to camptothecin. mdpi.com

Table 1: Mechanistic Comparison: Lamellarin D vs. Camptothecin

FeatureLamellarin DCamptothecin
Primary TargetNuclear & Mitochondrial Topoisomerase I nih.govmdpi.comNuclear Topoisomerase I mdpi.comdovepress.com
Secondary MechanismDirect mitochondrial perturbation, induction of apoptosis nih.govmdpi.comMitochondria-mediated cell death secondary to DNA damage nih.gov
Effect on CPT-Resistant CellsRetains activity mdpi.comReduced or no activity mdpi.com
Molecular ActionStabilizes Topoisomerase I-DNA complex; slows mitochondrial enzyme relaxation mdpi.comStabilizes Topoisomerase I-DNA complex mdpi.com

Strategies for Overcoming Challenges in Drug Development

The path to developing a natural product into a marketable drug is fraught with challenges, from inconsistent supply to suboptimal pharmacological properties. For this compound, researchers are actively employing advanced chemical strategies to surmount these obstacles.

Many promising natural products are isolated in minuscule quantities from their source organisms, making further development and large-scale production impossible. findaphd.com Total synthesis—the complete chemical construction of a complex molecule from simple, commercially available precursors—is the definitive solution to this problem. nih.gov

There has been continuous and significant interest in the chemical synthesis of lamellarins and isolamellarins. mdpi.comresearchgate.net Chemists have developed multiple synthetic routes to construct the core this compound scaffold, which is often described as a pyrrolo[3,2-c]coumarin or pyrrolo[3,4-c]coumarin structure. mdpi.com These strategies often rely on powerful chemical reactions such as:

Metal-catalyzed cross-coupling reactions. researchgate.net

Cascade or cycloaddition reactions to rapidly build the complex ring system. researchgate.netresearchgate.net

Starting from various precursors like coumarins, pyrroles, or isoquinolines. mdpi.com

Achieving an efficient and scalable total synthesis is a critical milestone. It not only provides a reliable supply for advanced preclinical and clinical testing but also opens the door for creating structurally diverse analogs that would be impossible to obtain from natural sources. findaphd.comnih.gov

A lead compound rarely possesses the perfect balance of properties required for a successful drug. wikipedia.org Analog design, a cornerstone of medicinal chemistry, involves the systematic modification of the lead structure to enhance its therapeutic profile. researchgate.netwiley-vch.de The goals are to improve potency, increase selectivity for the target, optimize pharmacokinetic properties (how the body absorbs, distributes, metabolizes, and excretes the drug), and reduce toxicity. researchgate.net

For the this compound scaffold, extensive efforts have been dedicated to creating novel structures. researchgate.netnih.gov By synthesizing analogs, researchers can explore Structure-Activity Relationships (SAR), which define how specific parts of the molecule contribute to its biological activity. researchgate.net Key strategies in analog design for this compound-type compounds include:

Bioisosteric Replacement: Swapping one chemical group for another with similar physical or chemical properties to improve the molecule's behavior. slideshare.net

Ring System Modification: Altering the core heterocyclic structure to fine-tune its interaction with biological targets. wiley-vch.de

Side Chain Variation: Adding, removing, or changing the chemical groups attached to the core scaffold to modulate properties like solubility and cell permeability. wiley-vch.de

This process of iterative design and synthesis allows for the fine-tuning of the this compound structure, aiming to create a drug candidate with superior efficacy and drug-like characteristics. drugdesign.org

Exploration of Novel Therapeutic Applications Beyond Primary Findings

While the primary focus of research on lamellarins and isolamellarins has been their anticancer potential, their diverse biological activities suggest they could be repurposed for other diseases. researchgate.netmdpi.com This expansion of therapeutic applications is a key part of maximizing the value of a unique chemical scaffold.

Beyond their cytotoxicity and topoisomerase I inhibition, compounds from this family have been reported to exhibit a range of other interesting biological effects:

Anti-HIV Activity: Lamellarin α 20-sulfate was identified as an inhibitor of HIV-1 integrase, an enzyme essential for the virus to integrate its genetic material into the host cell. rsc.org

Kinase Inhibition: Various lamellarins have shown inhibitory activity against several protein kinases, which are crucial signaling proteins often dysregulated in cancer and other diseases. researchgate.netresearchgate.net

Anti-inflammatory and Immunomodulatory Effects: Some related compounds have demonstrated anti-inflammatory and immunomodulatory properties. researchgate.netmdpi.com

Anti-Fibrotic Potential: In a significant recent discovery, lamellarin D was found to be a potent inhibitor of type I collagen production. researchgate.net Since the excessive accumulation of collagen is a hallmark of fibrotic diseases like idiopathic pulmonary fibrosis (IPF), this finding opens up an entirely new and important therapeutic avenue for these compounds. researchgate.net

The exploration of these diverse biological activities underscores the versatility of the this compound scaffold and highlights its potential to yield new treatments for a wide range of challenging diseases beyond cancer.

Conclusion and Future Directions

Summary of Current Academic Understanding of Isolamellarin

This compound represents a unique subclass of the broader lamellarin family of marine alkaloids. Structurally, these compounds are distinguished by their fused heterocyclic core, specifically a pyrrolo[3,2-c]coumarin framework for this compound A types and a pyrrolo[3,4-c]coumarin scaffold for this compound B types. mdpi.com These natural products have been isolated from marine organisms, such as the Chinese marine sponge Iotrochota baculifera. mdpi.com

The core academic interest in isolamellarins stems from their significant and varied biological activities. Research has demonstrated that these compounds exhibit promising cytotoxic effects against various cancer cell lines, anti-HIV-1 activity, and potential as anti-inflammatory and anti-neurodegenerative agents. mdpi.com An isomeric analogue of lamellarin G trimethyl ether, a type of this compound, has been noted for its biological properties. nih.gov The synthesis of the this compound scaffold is a key area of chemical research, with established strategies including metal-catalyzed cross-coupling reactions, [3+2] cycloadditions, and lactonization processes to construct the complex polycyclic system. mdpi.com These synthetic efforts are crucial due to the low abundance of isolamellarins in their natural sources. researchgate.netresearchgate.net

FeatureDescription
Core Structure Fused pyrrolo[3,2-c]coumarin or pyrrolo[3,4-c]coumarin. mdpi.com
Natural Source Primarily marine invertebrates like sponges and tunicates. mdpi.comresearchgate.net
Key Bioactivities Cytotoxic, Anti-HIV, Antiproliferative, Anti-inflammatory. mdpi.com
Synthetic Approach Often involves metal-catalyzed reactions and cycloadditions. mdpi.comresearchgate.net

Identification of Gaps in Current Research

Despite the progress made, significant gaps persist in the collective understanding of isolamellarins, hindering their full therapeutic development.

Mechanistic Ambiguity: While broad cytotoxic activity is well-documented, the precise molecular mechanisms of action for most isolamellarins remain poorly defined. Unlike some of their more studied lamellarin isomers, which have confirmed targets like topoisomerase I, the specific intracellular binding partners and pathways for isolamellarins are largely underexplored. nih.gov

Limited Pharmacological Profiling: The research focus has been predominantly on anticancer and anti-HIV activities. Other potential therapeutic avenues, such as their noted anti-inflammatory and neuroprotective effects, have not been investigated with comparable depth. mdpi.comrsc.org A comprehensive evaluation of their polypharmacology is needed to uncover their full potential.

Scalability of Synthesis: Current synthetic routes are often complex, multi-step processes that are not optimized for large-scale production. researchgate.netresearchgate.net This limitation presents a major bottleneck for conducting extensive preclinical and clinical studies that require significant quantities of the compound.

Structure-Activity Relationship (SAR) Studies: There is a lack of comprehensive SAR studies for the this compound scaffold. Systematic exploration of how modifications to the core structure and its substituents affect biological activity is necessary to guide the rational design of more potent and selective analogs.

Proposed Future Research Trajectories for this compound Studies

To address the existing gaps and unlock the therapeutic potential of isolamellarins, future research should be directed along several strategic trajectories.

A primary focus should be on advancing the chemical synthesis of the this compound core and its derivatives. The development of more efficient, scalable, and versatile synthetic strategies is paramount. researchgate.net Promising areas include:

Novel Catalytic Systems: Exploring and applying modern catalytic methods, such as ruthenium(II)-catalyzed migratory insertion and copper(I)-mediated C-O bond formation, could significantly improve the efficiency of key cyclization and lactonization steps. acs.orgmdpi.com

Green Chemistry Approaches: Integrating green chemistry principles, such as using environmentally benign solvents and reagents, will be crucial for developing sustainable and industrially viable synthetic routes. researchgate.netresearchgate.net

Synthetic AdvancementPotential Impact on this compound Research
Microwave-Assisted Coupling Accelerates reaction times for key bond formations, improving throughput. acs.orgunh.edu
Domino/Cascade Reactions Increases synthetic efficiency for building the complex polycyclic core. researchgate.net
Ru(II) & Cu(I) Catalysis Enables novel and more direct pathways to the this compound scaffold. mdpi.com

Moving beyond preliminary bioactivity screening is critical. Future studies must aim to unravel the specific molecular pathways through which isolamellarins exert their effects.

Target Identification: Employing modern chemical biology and proteomic approaches to identify the direct intracellular binding partners of isolamellarins. This will help to clarify whether they share targets with lamellarins, such as topoisomerase I, or possess unique mechanisms. nih.gov

Pathway Analysis: Investigating the impact of isolamellarins on key signaling cascades involved in cell fate, such as apoptosis (e.g., mitochondrial permeability, AIF translocation), cell cycle progression, and oncogenic pathways like PI3K-AKT and MAPK. nih.govchemmethod.com

Computational Modeling: Utilizing network pharmacology and molecular docking to predict potential targets and binding modes, which can then be validated experimentally. chemmethod.com This can accelerate the discovery of mechanisms for less-explored activities like neuroprotection.

The creation and screening of diverse chemical libraries based on the this compound scaffold is a powerful strategy for drug discovery. openaccessjournals.comrjsocmed.com

Focused Libraries: Leveraging new synthetic methodologies to build focused libraries of analogs where specific regions of the molecule are systematically modified. This will facilitate detailed SAR studies to optimize potency and selectivity for identified targets. nih.gov

Exploring New Chemical Space: Designing and synthesizing novel analogs that are not accessible through traditional methods. This could lead to the discovery of compounds with entirely new pharmacological profiles or improved drug-like properties. openaccessjournals.com

Overcoming Drug Resistance: Specifically designing analogs aimed at circumventing mechanisms of drug resistance. For example, creating derivatives that inhibit efflux pumps like P-glycoprotein, which is a known mechanism of resistance to many anticancer agents. nih.gov The ultimate goal is to generate a portfolio of this compound-based compounds with a broad range of optimized therapeutic applications. superfri.org

Q & A

Basic Research Questions

Q. How is Isolamellarin structurally characterized, and what analytical techniques are essential for confirming its molecular identity?

  • Methodological Answer : Structural characterization of this compound requires a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) : Use 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) to assign proton and carbon signals, identifying functional groups and connectivity .

Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

X-ray Crystallography : Resolve the absolute configuration and spatial arrangement of substituents, particularly for novel derivatives .

  • Data Presentation: Tabulate NMR shifts, coupling constants, and crystallographic parameters (e.g., bond angles, unit cell dimensions) in supplementary materials for reproducibility .

Q. What in vitro assays are commonly used to evaluate the anticancer potential of this compound?

  • Methodological Answer : Standardized assays for cytotoxicity and mechanism-of-action studies include:

Cell Viability Assays : MTT, SRB, or ATP-based luminescence assays using cancer cell lines (e.g., HeLa, MCF-7) .

Apoptosis Detection : Flow cytometry with Annexin V/PI staining or caspase-3/7 activity assays.

Topoisomerase Inhibition : Gel electrophoresis to assess DNA relaxation/cleavage .

  • Key Controls: Include positive controls (e.g., doxorubicin) and validate results across multiple cell lines to rule out cell-specific effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer : SAR requires systematic modification of this compound’s core structure and evaluation of derivatives:

Derivative Synthesis : Introduce functional groups (e.g., hydroxyl, amino) at positions 3, 6, or 12, guided by computational docking to predict binding affinity .

Biological Screening : Test derivatives against a panel of cancer cell lines and compare IC₅₀ values.

Data Analysis : Use multivariate statistics (e.g., PCA) to correlate structural features (e.g., logP, polar surface area) with activity .

  • Example: shows Compound 1-3 derivatives with varying substituents; tabulate their IC₅₀ values and structural parameters .

Q. How should researchers address contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay variability or compound purity. Mitigation strategies include:

Reproducibility Checks : Replicate experiments under identical conditions (e.g., cell passage number, serum concentration).

Purity Validation : Use HPLC (≥95% purity) and NMR to confirm batch consistency .

Meta-Analysis : Systematically review literature to identify confounding factors (e.g., solvent effects, incubation time) .

  • Case Study: Compare conflicting results on this compound’s topoisomerase inhibition between studies, highlighting methodological differences .

Q. What strategies are effective in isolating and purifying this compound from natural sources?

  • Methodological Answer :

Extraction : Use methanol or dichloromethane for initial extraction, followed by liquid-liquid partitioning.

Chromatography : Employ silica gel CC for fractionation, then HPLC (C18 column) with gradient elution (MeOH:H₂O) for final purification .

Purity Assessment : Monitor fractions via TLC and confirm purity with HRMS and ¹³C NMR .

  • Optimization Tip: Adjust solvent polarity based on this compound’s hydrophobicity (logP ~3.5) to minimize co-elution of impurities .

Q. How can computational modeling enhance the understanding of this compound’s mechanism of action?

  • Methodological Answer :

Molecular Docking : Use AutoDock Vina to predict binding poses with targets (e.g., topoisomerase I, HIF-1α).

MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability and ligand-protein interactions.

QSAR Modeling : Develop regression models linking electronic properties (e.g., HOMO/LUMO) to bioactivity .

  • Validation: Compare computational predictions with experimental IC₅₀ values to refine models .

Guidelines for Data Presentation

  • Tables : Include columns for compound ID, substituent positions, IC₅₀ values, and statistical significance (p-values) .
  • Figures : Use schematics to highlight SAR trends (e.g., substituent effects on cytotoxicity) .

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